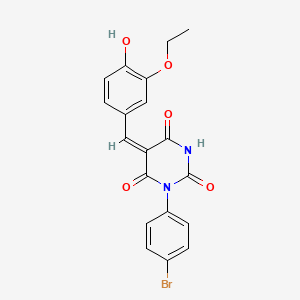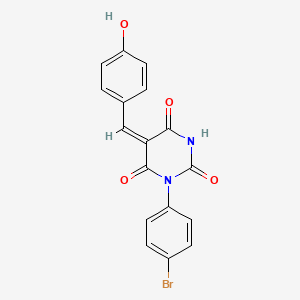![molecular formula C21H19BrN2O4 B5916865 2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as BMN, and it has been found to have a number of interesting properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of BMN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BMN has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects:
BMN has been found to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy. BMN has also been shown to inhibit the migration and invasion of cancer cells, which could potentially lead to the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMN is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, there are also limitations to the use of BMN in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving BMN. One area of interest is the development of new cancer therapies that use BMN as a key component. Other potential applications include the study of BMN's effects on other diseases and conditions, such as neurodegenerative disorders and inflammation. Additionally, further research is needed to fully understand the mechanism of action of BMN and how it interacts with other proteins and signaling pathways in the body.
Synthesis Methods
The synthesis of BMN involves the reaction of 2-bromo-4-methoxyphenol with 2-methoxy-1-naphthaldehyde and acetohydrazide in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Scientific Research Applications
BMN has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising areas of research involves the use of BMN as a potential anticancer agent. Studies have shown that BMN can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4/c1-26-15-8-10-20(18(22)11-15)28-13-21(25)24-23-12-17-16-6-4-3-5-14(16)7-9-19(17)27-2/h3-12H,13H2,1-2H3,(H,24,25)/b23-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIWGRLEAXOCN-FMCGGJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5916800.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)



![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)